An In-Depth Technical Guide to L-Valine-1-¹³C for Researchers and Drug Development Professionals
An In-Depth Technical Guide to L-Valine-1-¹³C for Researchers and Drug Development Professionals
Introduction: L-Valine-1-¹³C is a stable, non-radioactive isotopically labeled form of the essential branched-chain amino acid (BCAA) L-valine. In this molecule, the carbon atom at the carboxyl position (C1) is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling makes L-Valine-1-¹³C an invaluable tool in metabolic research, allowing scientists to trace the fate of valine through various biochemical pathways in vitro and in vivo. Its applications are particularly prominent in the fields of metabolic flux analysis (MFA), protein synthesis studies, and as an internal standard in clinical mass spectrometry. This guide provides a comprehensive overview of its fundamental properties, experimental applications, and its role in key metabolic pathways.
Core Properties of L-Valine-1-¹³C
L-Valine-1-¹³C shares the same chemical structure and biological activity as its unlabeled counterpart, L-valine. The key distinction lies in its molecular weight, which is increased by one atomic mass unit due to the presence of the ¹³C isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based analytical methods.
Physicochemical and Isotopic Properties
The fundamental properties of L-Valine-1-¹³C are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C₄¹³CH₁₁NO₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][3] |
| Exact Mass | 118.082333429 Da | [3] |
| CAS Number | 81201-85-6 | [1][2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Physical Form | Solid, white to off-white powder | [1][4] |
| Melting Point | 295-300 °C (sublimes) | [1][2] |
| Optical Activity | [α]20/D +27.5° (c = 8 in 6 M HCl) | [1] |
| Solubility | Slightly soluble in aqueous acid and methanol. | [2][4] |
Key Experimental Applications and Protocols
L-Valine-1-¹³C is a versatile tracer used in a variety of experimental contexts. Below are detailed methodologies for its principal applications.
Measurement of Muscle Protein Synthesis Rate
A primary application of L-Valine-1-¹³C is the in vivo measurement of muscle protein synthesis rates. This is often achieved using a "flooding dose" technique to rapidly equilibrate the isotopic enrichment of the precursor pool for protein synthesis.
Experimental Protocol: Flooding Dose Method for Muscle Protein Synthesis
-
Subject Preparation: Human or animal subjects are typically studied in a post-absorptive state to establish a baseline.
-
Tracer Administration: A bolus intravenous infusion of L-Valine-1-¹³C is administered. To minimize variations in the isotopic enrichment of free amino acids in plasma and tissue, a large amount of unlabeled L-valine is co-injected (the "flooding dose").
-
Sample Collection:
-
Blood Samples: Blood samples are collected at timed intervals to monitor the plasma enrichment of L-Valine-1-¹³C.
-
Muscle Biopsies: Muscle tissue biopsies are taken before the tracer infusion (baseline) and at a defined time point after the infusion (e.g., 90 minutes) to measure the incorporation of the labeled valine into muscle protein.
-
-
Sample Processing and Analysis:
-
Plasma: Plasma is deproteinized, and the free amino acids are extracted.
-
Muscle Tissue: Muscle proteins are hydrolyzed to release individual amino acids.
-
Derivatization: The amino acid samples are derivatized to make them volatile for Gas Chromatography (GC) analysis. A common method is the formation of N-acetyl methyl esters.
-
Analysis: The isotopic enrichment of L-Valine-1-¹³C in both the plasma (precursor pool) and the muscle protein hydrolysate (product) is determined using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula:
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the change in isotopic enrichment of valine in muscle protein between the two biopsies.
-
E_precursor is the average isotopic enrichment of L-Valine-1-¹³C in the plasma over the study period.
-
t is the time in hours between the biopsies.
-
Metabolic Flux Analysis (MFA)
L-Valine-1-¹³C can be used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to quantify the rates (fluxes) of metabolic pathways.
Experimental Workflow for ¹³C-MFA
Caption: Workflow for ¹³C-Metabolic Flux Analysis using L-Valine-1-¹³C.
NMR Spectroscopy
L-Valine-1-¹³C is also utilized in Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe protein structure and dynamics.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve the L-Valine-1-¹³C labeled protein or peptide in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the specific experiment, but for ¹³C NMR, a higher concentration is generally preferred.
-
Internal Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples may be added for chemical shift referencing.
-
pH Adjustment: Adjust the pH of the sample to the desired value using dilute deuterated acid or base.
-
Transfer to NMR Tube: Transfer the final solution to a clean, high-quality 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. The specific pulse sequences and acquisition parameters will be chosen based on the experimental goals.
Metabolic Pathways Involving L-Valine
L-Valine-1-¹³C is a powerful tool for studying the intricate pathways of valine metabolism.
Valine Catabolism
The degradation of valine is a multi-step process that occurs primarily in the mitochondria of muscle and other tissues. It begins with transamination, followed by oxidative decarboxylation, and a series of subsequent reactions that ultimately lead to the production of succinyl-CoA, an intermediate of the citric acid cycle.
Diagram of the L-Valine Catabolism Pathway
Caption: The catabolic pathway of L-valine.[6][7]
Role in mTOR Signaling
L-valine, along with other BCAAs, plays a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway.[8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR by valine is a key mechanism by which this amino acid stimulates protein synthesis.
Simplified Diagram of L-Valine's Role in mTOR Signaling
Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.[8][9]
Conclusion
L-Valine-1-¹³C is an indispensable tool for researchers and drug development professionals investigating amino acid metabolism and protein kinetics. Its stable isotopic label allows for precise tracing and quantification in a variety of experimental settings, from whole-body protein turnover studies to detailed metabolic flux analyses at the cellular level. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective application of L-Valine-1-¹³C in advancing our understanding of health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valine - Wikipedia [en.wikipedia.org]
- 8. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
